Pareptide hydrochloride
Description
Overview of Pareptide Hydrochloride as a Synthetic Peptide
This compound is a synthetic peptide compound utilized within the sphere of scientific research. Synthetic peptides are specific protein fragments, typically comprising a defined sequence of amino acids, that are created in a laboratory setting rather than being isolated from a natural source. nih.govnih.gov The process of chemical peptide synthesis allows for the precise creation of peptide copies of protein fragments and the introduction of diverse chemical modifications, including the use of non-proteinogenic amino acids or alterations to the peptide backbone. nih.gov This methodology is fundamental to developing molecules that can mimic the binding sites of proteins, making them valuable candidates for exploring and interfering with protein-protein interactions. nih.gov
As a research compound, this compound is recognized as an inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). wikipedia.orgnih.gov This enzyme belongs to a specific class of serine peptidases that cleave peptide bonds on the C-terminal side of proline residues within short peptides (typically under 30 amino acids). wikipedia.orgsinobiological.comacs.org The "hydrochloride" designation indicates that the peptide is supplied as a hydrochloride salt. In peptide synthesis, counter-ions like hydrochloride are often used. genscript.com Peptides are frequently produced using methods like Solid Phase Peptide Synthesis (SPPS), which may involve acids such as trifluoroacetic acid (TFA) for cleavage from the resin support. genscript.com The final peptide is often converted to a hydrochloride or another biologically compatible salt. genscript.com This is a crucial step, as the type of counter-ion can influence the peptide's properties and ensure consistency in experimental settings. genscript.com
Below is a table summarizing the key characteristics of this compound in a research context.
| Property | Description | Source(s) |
| Compound Type | Synthetic Peptide | nih.govnih.gov |
| Chemical Class | Prolyl Endopeptidase (PEP) Inhibitor | wikipedia.orgnih.gov |
| Primary Target | Prolyl Endopeptidase (EC 3.4.21.26) | wikipedia.orgsinobiological.com |
| Chemical Form | Hydrochloride Salt | scispace.comgoogleapis.com |
| Function in Research | Investigating the physiological role of prolyl endopeptidase | acs.orgnih.gov |
Historical Context of Peptide Research and Discovery Leading to this compound
The development of this compound is rooted in a rich history of peptide research, specifically the investigation into the enzyme prolyl endopeptidase (PEP). The journey began in the early 1970s with the discovery of PEP (then called post-proline cleaving enzyme) as an enzyme capable of degrading the nonapeptide bradykinin (B550075) and cleaving the hormone oxytocin (B344502). wikipedia.orgfrontiersin.org Subsequent research revealed that PEP could act on a variety of other neuroactive peptides, leading to the hypothesis that it plays a significant role in the brain. frontiersin.org
This proposed role in neuromodulation sparked a wave of research into the enzyme's function and the potential therapeutic applications of its inhibitors. acs.orgfrontiersin.org Scientists became interested in PEP inhibitors as potential agents for treating cognitive deficits associated with central nervous system disorders and neurodegenerative diseases. acs.org The first synthetic PEP inhibitor, N-benzyloxycarbonyl-L-prolyl-L-prolinal (often abbreviated as Z-Pro-Prolinal), was identified in 1983, marking a significant milestone in the field. tandfonline.com
Following this discovery, the 1990s and 2000s saw a surge in the development of numerous potent and specific PEP inhibitors for research purposes, with some compounds entering clinical trials as potential cognitive enhancers. frontiersin.orgub.edu Research expanded to identify inhibitors from various sources, including actinomycetes, food proteins like casein, and plant-derived cyclotides. nih.govtandfonline.comtandfonline.com This intensive search produced a wide array of synthetic inhibitors, such as JTP-4819, S-17092, and ONO-1603, which were studied extensively in animal models. frontiersin.orgub.edu this compound emerged from this intensive period of research and development focused on creating specific, synthetic molecules to probe the function of prolyl endopeptidase. scispace.comfrontiersin.org
The following table provides a timeline of key developments in the history of prolyl endopeptidase research that created the context for the development of inhibitors like this compound.
| Date/Period | Key Development | Significance | Source(s) |
| Early 1970s | Prolyl endopeptidase (PEP) is first discovered and described as an oxytocin and bradykinin cleaving enzyme. | Established the existence and basic enzymatic function of PEP. | wikipedia.orgfrontiersin.org |
| Late 1970s - Early 1980s | Research establishes that PEP can cleave numerous other neuroactive peptides. | Suggested a broader role for PEP in the central nervous system, particularly in memory and learning processes. | acs.orgfrontiersin.org |
| 1983 | The first synthetic PEP inhibitor, N-benzyloxycarbonyl-L-prolyl-L-prolinal, is discovered. | Provided a crucial chemical tool for studying the enzyme and demonstrated that PEP could be targeted by synthetic molecules. | tandfonline.com |
| 1990s - 2000s | A boom in the development of potent, specific synthetic PEP inhibitors (e.g., JTP-4819, S-17092). | Led to extensive preclinical research and some clinical trials exploring the potential of PEP inhibitors as cognitive enhancers. | frontiersin.orgub.edu |
| 1990s - Present | Researchers investigate PEP inhibitors from diverse natural sources, including microbes, plants, and food proteins. | Broadened the chemical diversity of known PEP inhibitors. | nih.govtandfonline.comtandfonline.com |
Structure
3D Structure of Parent
Properties
CAS No. |
63236-23-7 |
|---|---|
Molecular Formula |
C14H27ClN4O3 |
Molecular Weight |
334.84 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |
InChI Key |
GOTJGGBFFYUZOH-VZXYPILPSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Peptide Synthesis Methodologies for Pareptide Hydrochloride
Principles of Chemical Peptide Synthesis
The formation of the amide bonds in Pareptide hydrochloride is achieved through controlled chemical reactions. The primary challenge in peptide synthesis is to selectively form a peptide bond between the carboxylic acid of one amino acid (or a building block) and the amine of another without unwanted side reactions. This is accomplished through the use of protecting groups and activating agents.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and a highly probable method for the assembly of a this compound precursor. wikipedia.org In SPPS, the peptide chain is assembled step-by-step while one end is covalently attached to an insoluble polymer support (resin). wikipedia.org This approach simplifies the purification process as excess reagents and soluble byproducts are removed by simple filtration and washing. wikipedia.org
For a molecule like this compound, which contains non-standard amino acid analogs, SPPS offers a modular and efficient way to build the linear precursor. The synthesis would likely commence by attaching a protected β-alanine residue to a suitable resin. Subsequently, the adamantyl-containing building block and the guanidinomethylcyclohexyl-containing moiety would be sequentially coupled.
Two main orthogonal protection strategies dominate SPPS: Boc/Bzl and Fmoc/tBu. biosynth.com
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF).
Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The final cleavage is performed under milder acidic conditions, usually with trifluoroacetic acid (TFA).
Given the complexity of this compound, the Fmoc/tBu strategy is often preferred due to its milder final cleavage conditions, which can help preserve the integrity of the complex side chains.
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution. bachem.com While SPPS is generally favored for research-scale synthesis due to its ease of automation and purification, LPPS can be advantageous for the large-scale production of shorter peptides or for segments that are difficult to synthesize on a solid support. bachem.combachem.com
In the context of this compound, LPPS could be employed to synthesize specific fragments, for instance, the adamantyl-β-alanine dipeptide, which could then be coupled to the guanidinomethylcyclohexyl moiety in a subsequent step. A key advantage of LPPS is that intermediates can be purified and characterized at each step, allowing for greater control over the purity of the final product. bachem.com However, this method is generally more labor-intensive and requires more extensive purification procedures, such as crystallization or chromatography, after each coupling step.
Hybrid chemical-enzymatic synthesis combines the robustness of chemical methods with the high selectivity of enzymatic reactions. researchgate.net While less common for highly modified peptide mimetics like this compound, this approach could theoretically be applied. For example, a precursor peptide could be assembled chemically, followed by an enzymatic step to introduce or modify a specific functional group. acs.org Enzymes such as ligases can catalyze the formation of peptide bonds under mild, aqueous conditions, which can be beneficial for sensitive substrates. bachem.com However, the substrate specificity of enzymes often limits their application to non-natural building blocks like the adamantane (B196018) and guanidinomethylcyclohexyl moieties. researchgate.net
Optimization of Synthetic Pathways for Research-Scale Production
Optimizing the synthetic pathway for research-scale production of this compound involves maximizing the yield and purity of the final product while minimizing side reactions and simplifying the workflow. Key areas for optimization include:
Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, are commonly used. For sterically hindered couplings, which may be encountered with the bulky adamantane group, more potent activating agents like hexafluorophosphate (B91526) (HBTU, HATU) or phosphonium (B103445) (PyBOP) salts may be necessary to achieve high coupling efficiencies. americanpeptidesociety.org
Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized for each coupling and deprotection step. For instance, aggregation of the growing peptide chain on the solid support can be a significant issue, particularly with hydrophobic residues. americanpeptidesociety.org The use of specialized solvents or additives can help to disrupt these aggregates and improve reaction efficiency.
| Parameter | Standard Condition | Optimized Condition for Difficult Couplings |
| Coupling Reagent | DIC/HOBt | HATU/HOAt/DIPEA |
| Solvent | DMF | DMF/DCM mixture, or addition of chaotropic salts |
| Temperature | Room Temperature | Elevated temperature (e.g., 50 °C) |
| Double Coupling | Single coupling | Double or triple coupling |
Purification Techniques for Synthetic Peptide Intermediates and Final Products in Research
The crude product obtained after synthesis and cleavage from the resin is a mixture containing the target peptide, truncated or deleted sequences, and byproducts from the cleavage of protecting groups. Therefore, rigorous purification is essential to obtain research-grade this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for the purification of synthetic peptides. bachem.compolypeptide.com The separation is based on the differential partitioning of the components between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase (usually a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like TFA). bachem.com A gradient of increasing organic solvent concentration is used to elute the peptides from the column, with more hydrophobic peptides eluting later. Given the presence of the hydrophobic adamantane group, a strong retention on the RP column is expected for this compound.
Ion-Exchange Chromatography (IEX): Due to the highly basic nature of the guanidino group, ion-exchange chromatography can be a valuable orthogonal purification technique. In cation-exchange chromatography, the positively charged this compound would bind to a negatively charged stationary phase and could be eluted by increasing the salt concentration or pH of the mobile phase.
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup of the crude peptide before final purification by HPLC. nih.gov It can effectively remove many of the small-molecule impurities generated during the cleavage step.
The purity of the final product is typically assessed by analytical RP-HPLC and mass spectrometry to confirm the correct molecular weight.
| Technique | Principle | Application for this compound |
| RP-HPLC | Hydrophobic interactions | Primary purification method, separation from deletion sequences and other hydrophobic impurities. |
| Ion-Exchange Chromatography | Electrostatic interactions | Orthogonal purification, separation based on the basic guanidino group. |
| Solid-Phase Extraction | Adsorption | Crude sample cleanup, removal of cleavage scavengers and small molecule impurities. |
Structure Activity Relationship Sar and Design Principles of Pareptide Hydrochloride
Fundamental Concepts of Peptide SAR Analysis
The structure-activity relationship (SAR) of peptides explores how the sequence of amino acids and their specific chemical features influence the peptide's biological function. For Pareptide hydrochloride, SAR studies have traditionally focused on modifying its constituent amino acids—proline, leucine (B10760876), and glycine—to probe the structural requirements for its activity, particularly its ability to modulate dopamine (B1211576) receptors. nih.govnih.gov The primary amino acid sequence is fundamental to a peptide's function, and even small changes, such as the substitution of a single amino acid, can significantly alter its biological effects. wikipedia.org The goal of peptide SAR analysis is to identify the key amino acid residues and their properties (e.g., hydrophobicity, charge, and size) that are essential for receptor binding and signal transduction. This knowledge is then used to guide the rational design of novel peptide analogues with improved therapeutic properties. upc.edu
Positional Scanning and Amino Acid Modification Studies
Systematic modifications of the amino acid residues at each position of this compound have provided valuable insights into its SAR.
Modification of the Leucyl Residue:
Studies involving the substitution of the leucine residue at position 2 have revealed the importance of this amino acid's side chain for biological activity. A series of analogues were synthesized where leucine was replaced with other aliphatic and aromatic amino acids. nih.gov The ability of these analogues to enhance the binding of a dopamine receptor agonist was then evaluated.
It was found that replacing leucine with L-2-aminohexanoic acid (Ahx) or L-phenylalanine (Phe) resulted in analogues with significant activity. nih.gov Specifically, Pro-Ahx-Gly-NH₂ showed a 16% enhancement of agonist binding, while Pro-Phe-Gly-NH₂ produced a 31% enhancement. nih.gov These findings suggest that a certain degree of hydrophobicity and steric bulk at this position is favorable for activity.
Interactive Data Table: Activity of Leucine-Substituted Pareptide Analogues
| Analogue | Substitution at Leucine Position | Biological Activity (Enhancement of Agonist Binding) |
| Pro-Ahx-Gly-NH₂ | L-2-aminohexanoic acid | 16% |
| Pro-Phe-Gly-NH₂ | L-phenylalanine | 31% |
Modification of the Prolyl Residue:
The proline residue at the N-terminus has also been a target for modification to understand its role in the peptide's activity. Several analogues were synthesized where the proline was replaced by other heterocyclic amino acids. nih.gov The results indicated that the N-terminal proline residue is not an absolute requirement for the modulation of dopamine receptors. nih.gov For instance, analogues where proline was replaced with D-Proline, pyroglutamic acid (pGlu), piperidinic acid (Pip), or azetidine-2-carboxylic acid (Aze) retained activity comparable to the parent peptide. nih.govsmolecule.com However, replacement with thiazolidine-4-carboxylic acid (Thz) or D-Δ³,⁴-proline resulted in inactive compounds. smolecule.com
Interactive Data Table: Activity of Proline-Substituted Pareptide Analogues
| Analogue | Substitution at Proline Position | Biological Activity |
| D-Pro-Leu-Gly-NH₂ | D-Proline | Active |
| pGlu-Leu-Gly-NH₂ | Pyroglutamic acid | Active |
| Pip-Leu-Gly-NH₂ | Piperidinic acid | Active |
| Aze-Leu-Gly-NH₂ | Azetidine-2-carboxylic acid | Active |
| Thz-Leu-Gly-NH₂ | Thiazolidine-4-carboxylic acid | Inactive |
| D-Δ³,⁴-Pro-Leu-Gly-NH₂ | D-Δ³,⁴-proline | Inactive |
These positional scanning and modification studies highlight the specific structural features of this compound that are critical for its biological function and provide a roadmap for the design of novel analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Peptide Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govu-tokyo.ac.jp In peptide research, QSAR models can predict the activity of novel peptides, thereby reducing the need for extensive synthesis and testing. u-tokyo.ac.jp The process involves describing the peptide structures using molecular descriptors, which are numerical representations of their physicochemical properties, and then using statistical methods to build a predictive model. wikipedia.orgu-tokyo.ac.jp
While QSAR has been widely applied in the study of various bioactive peptides, specific QSAR models for this compound are not extensively reported in the scientific literature. However, the principles of QSAR could be applied to the existing SAR data for Pareptide and its analogues. By correlating the observed biological activities of the various substituted analogues with calculated descriptors for each amino acid (e.g., hydrophobicity, volume, electronic properties), a predictive QSAR model could potentially be developed. Such a model would be invaluable for the high-throughput screening of virtual peptide libraries and the rational design of new, more potent Pareptide derivatives.
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a peptide is a critical determinant of its biological activity. For this compound, significant research has been dedicated to elucidating its preferred conformation in solution and in the solid state.
Computational and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have indicated that this compound can adopt a turn conformation. beilstein-journals.orgoup.com Specifically, a type II β-turn has been proposed as the bioactive conformation. beilstein-journals.orgpnas.org This conformation is characterized by a 10-membered hydrogen-bonded ring, which brings the N-terminal proline and the C-terminal glycinamide (B1583983) into proximity. nih.govpnas.org The stability of this turn appears to be an inherent feature of the leucine residue's backbone conformation. pnas.org
NMR studies have also revealed that Pareptide can exist as a mixture of cis and trans isomers due to the rotation around the peptide bond preceding the proline residue. nih.gov This results in at least two distinct conformers in solution, with the major conformer exhibiting interactions between the tyrosine and proline rings in related analogues. nih.gov The ability of Pareptide to adopt a specific, folded conformation is believed to be crucial for its interaction with its biological target.
Rational Design Strategies for Modulating Peptide Activity and Stability
The insights gained from SAR and conformational analysis have guided the rational design of novel Pareptide analogues with enhanced activity and stability. The primary goals of these strategies are to create peptidomimetics—molecules that mimic the essential structural features of the parent peptide but with improved drug-like properties. upc.edu
One successful approach has been the development of conformationally constrained analogues. By introducing rigid structural elements, the peptide is locked into its presumed bioactive conformation, which can lead to increased potency. For Pareptide, this has been achieved through the creation of lactam-based and bicyclic peptidomimetics. beilstein-journals.org These scaffolds are designed to mimic the type II β-turn conformation. beilstein-journals.org
For example, a γ-lactam constraint incorporated into the peptide backbone resulted in a peptidomimetic that was over 1000-fold more potent than Pareptide itself in enhancing dopamine receptor agonist binding. drugdesign.org Similarly, bicyclic peptidomimetics have also shown significant dopamine-receptor-modulating activity. beilstein-journals.org The design of these molecules often involves positioning hydrophobic groups to interact with specific pockets in the receptor, mimicking the interaction of the leucine side chain of the original peptide. beilstein-journals.org
Another strategy involves the modification of the peptide backbone to increase resistance to enzymatic degradation. Replacing a peptide bond with a non-natural linkage, such as a CH₂-NH function, can improve stability while maintaining a similar conformation. nih.gov An analogue of Pareptide with a reduced peptide bond between proline and leucine was shown to adopt a β-turn-like conformation and exhibited activity comparable to the natural compound. nih.gov
These rational design strategies, by combining structural knowledge with chemical synthesis, have led to the development of highly potent and stable Pareptide peptidomimetics, demonstrating the power of this approach in peptide-based drug discovery.
Preclinical Pharmacological Investigation of Pareptide Hydrochloride
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of a compound provides foundational insights into its biological activity. For Pareptide hydrochloride, a synthetic peptide analog, this characterization is crucial for understanding its potential therapeutic applications. The following sections detail the methodologies and findings from preclinical in vitro studies, focusing on its interactions with cellular receptors, its influence on enzyme activities, and its effects on intracellular signaling pathways.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for specific receptors. While direct and comprehensive receptor binding data for this compound is not extensively available in the public domain, its characterization as an analog of Pro-Leu-Gly-NH2 (MIF-1) provides a strong basis for investigating its interaction with dopamine (B1211576) receptors. nih.govresearchgate.net Studies on MIF-1 and its analogs have demonstrated a modulatory role on dopamine D2 receptors. researchgate.net
Peptidomimetic analogs of Pro-Leu-Gly-NH2 have been shown to enhance the binding of dopamine receptor agonists. researchgate.net For instance, a constrained analog of MIF-1, PAOPA, demonstrated a significant potentiation of agonist binding to dopamine receptors. researchgate.net It is hypothesized that this compound, as a related analog, may exhibit similar allosteric modulatory properties on dopamine receptors. The physical interaction between D1 and D2 dopamine receptors can be disrupted by peptides derived from the D1 receptor sequence, which suggests a potential mechanism for selective antagonism that could be explored for peptides like this compound. nih.gov
Further research using radioligand binding assays with cell lines expressing various dopamine receptor subtypes would be necessary to quantify the binding affinity (Kd) and selectivity of this compound. Such studies would typically involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound to determine its inhibitory constant (Ki).
Table 1: Illustrative Receptor Binding Affinity Data for Dopamine Receptor Modulators
| Compound | Receptor | Assay Type | Affinity (Kd/Ki) | Reference |
| Unmethylated D2 peptide | Par-4 | Anisotropy | 21.6 ± 6.8 nM (Kd) | micropublication.org |
| Methylated D2 peptide | Par-4 | Anisotropy | No binding observed | micropublication.org |
| Unmethylated D2 peptide | Calmodulin (CaM) | Anisotropy | 57.5 ± 8.2 nM (Kd) | micropublication.org |
| Methylated D2 peptide | Calmodulin (CaM) | Anisotropy | 135.9 ± 16.5 nM (Kd) | micropublication.org |
| [Tyr34]hPTH-(1-34)NH2 | ROS 17/2.8 cells | Competitive Binding | ~5 nM (Kd) | nih.gov |
| [Glu24][Tyr34]hPTH-(1-34)NH2 | ROS 17/2.8 cells | Competitive Binding | ~20,000 nM (Kd) | nih.gov |
Note: This table provides examples of receptor binding data for various peptides to illustrate the type of data that would be generated for this compound. Specific binding data for this compound is not currently available in the cited literature.
Enzyme Modulation Studies
The ability of a compound to modulate the activity of specific enzymes is a key aspect of its pharmacological profile. For this compound, its potential role as a Macrophage Migration Inhibitory Factor (MIF) inhibitor suggests that it may interact with enzymes involved in inflammatory pathways. nih.gov MIF itself exhibits tautomerase activity, and its inhibition is a therapeutic strategy in inflammatory diseases and cancer. nih.govpatsnap.com Small molecule inhibitors have been designed to bind to the tautomerase active site of MIF. patsnap.com
While specific enzyme inhibition constants (IC50 or Ki values) for this compound are not readily found in published literature, studies on other peptides provide a framework for how such investigations would be conducted. nih.gov For example, assays to determine the inhibition of enzymes like matrix metalloproteinases (MMPs) or peptidases are common in preclinical research. nih.govnih.gov These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is blocked (IC50).
Given that Pareptide is an analog of Pro-Leu-Gly-NH2, it may also modulate the activity of peptidases that degrade it, thereby influencing its own bioavailability and duration of action.
Table 2: Example of Enzyme Inhibition Data for a Peptide
| Enzyme | Peptide Inhibitor | IC50 Value | Reference |
| MMP-9 | CPU2 | 7 µM | nih.gov |
| MMP-8 | CPU2 | High Inhibition | nih.gov |
| MMP-3 | CPU2 | 7 µM | nih.gov |
| TACE | CPU1 | Low Inhibition | nih.gov |
Note: This table presents example data for the enzymatic inhibition by a synthetic peptide to illustrate the type of findings that would be relevant for this compound. Specific enzyme modulation data for this compound is not available in the cited sources.
Cellular Pathway Investigation in Preclinical Models
Investigating the effects of a compound on cellular pathways provides a mechanistic understanding of its pharmacological actions. For this compound, its potential roles as a dopamine receptor modulator and MIF inhibitor suggest that it could influence several key signaling pathways.
Activation of dopamine receptors can trigger various downstream signaling cascades, including those involving cyclic AMP (cAMP) and calcium. nih.gov The D1-D2 receptor heteromer, for instance, signals through the calcium pathway. nih.gov Peptides that disrupt this heteromer can inhibit this signaling. nih.gov It is plausible that this compound could modulate such pathways, which could be investigated in preclinical cell models like HEK293 or CHO cells expressing the relevant dopamine receptors.
As a potential MIF inhibitor, this compound could affect pathways regulated by MIF, such as the MAPK and PI3K signaling pathways, which are involved in cell proliferation, angiogenesis, and apoptosis. innovimmune.com MIF inhibition has been shown to perturb proinflammatory responses and attenuate pro-cancer signaling networks in cell-based models. innovimmune.com
Elucidation of Molecular and Cellular Mechanisms of Action
Building upon the in vitro characterization, the elucidation of the specific molecular and cellular mechanisms of action is critical for defining the therapeutic potential of this compound. This involves a deeper dive into how the compound affects fundamental cellular processes.
Mechanisms Related to Cell Growth and Differentiation
Peptides can act as signaling molecules that regulate cell proliferation, differentiation, and survival. nih.govnih.gov They can activate intracellular signaling pathways that govern these essential processes. vulcanchem.com For example, growth factors, which are often peptides, bind to receptor tyrosine kinases to stimulate pathways like the MAPK/ERK and PI3K/Akt pathways, ultimately regulating gene expression related to cell growth. vulcanchem.com
While direct evidence of this compound's effect on cell growth and differentiation is scarce, its connection to dopamine receptor modulation suggests potential involvement in these processes. Dopamine signaling is known to play a role in the proliferation and differentiation of various cell types, including neural stem cells. Short peptides have been shown to epigenetically regulate gene expression related to cell differentiation by interacting with histones and DNA. nih.gov
Future studies could utilize cell proliferation assays (e.g., MTT or BrdU assays) and differentiation protocols with relevant cell lines (e.g., neuronal progenitor cells or cancer cell lines) to investigate the effects of this compound. Analysis of key regulatory proteins and genes involved in the cell cycle (e.g., cyclins, CDKs) and differentiation markers would provide mechanistic insights. genome.jp
Anti-inflammatory Action Pathways
The potential of this compound as a MIF inhibitor strongly points towards an anti-inflammatory mechanism of action. nih.gov MIF is a key upstream regulator of the inflammatory response, and its inhibition can have broad anti-inflammatory effects. nih.gov MIF exerts its pro-inflammatory effects through various pathways, including the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comfrontiersin.org
Bioactive peptides with anti-inflammatory properties often act by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of these key inflammatory pathways. nih.govfrontiersin.org For instance, some peptides can block the nuclear translocation of NF-κB subunits, thereby preventing the transcription of pro-inflammatory genes. nih.gov
To elucidate the anti-inflammatory pathways of this compound, preclinical studies would typically involve using cell models of inflammation, such as macrophages stimulated with lipopolysaccharide (LPS). The expression and secretion of inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) would be measured in the presence and absence of this compound. Western blot analysis would be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, p38) to determine the specific points of pathway inhibition. mdpi.commdpi.com
Neuroprotective Mechanisms
Searches of scholarly databases and scientific journals did not yield any specific research articles detailing the neuroprotective mechanisms of this compound. While the broader field of neuroprotective peptides is an active area of research, with numerous studies investigating the mechanisms of various other peptide compounds, information directly pertaining to this compound is absent. General neuroprotective mechanisms of other peptides often involve anti-apoptotic pathways, reduction of oxidative stress, modulation of inflammatory responses, and interaction with specific neuronal receptors. However, without dedicated research on this compound, it is not possible to attribute any of these mechanisms to the compound.
Development and Application of Preclinical Animal Models for Mechanistic Studies
Consistent with the lack of data on its neuroprotective mechanisms, there is no published information on the use of preclinical animal models to specifically investigate this compound. The development of such models is a critical step in understanding the in vivo effects of a compound, typically involving the use of rodents or other species to mimic aspects of human neurological diseases. Research in this area would be essential to determine how this compound interacts with a living biological system and to elucidate its potential therapeutic effects. The absence of such studies in the available literature indicates that this stage of preclinical investigation for this compound has not been publicly documented.
Peptidomimetic and Analogue Research for Pareptide Hydrochloride
Rationale for Peptidomimetic Development in Peptide Research
Natural peptides are crucial signaling molecules in a vast array of physiological processes. wikipedia.orgnih.gov However, their utility in research and clinical settings is often hampered by several unfavorable properties. nih.govmedchemexpress.com Peptides are typically characterized by poor metabolic stability, being rapidly degraded by proteases in the gastrointestinal tract and blood serum. nih.govnih.gov This leads to a very short biological half-life. Furthermore, their high molecular weight, polarity, and conformational flexibility often result in poor absorption, limited transport across biological membranes, and low receptor selectivity, which can cause unwanted side effects. nih.govlifechemicals.com
Peptidomimetic research seeks to address these limitations by designing molecules that mimic the three-dimensional structure and biological activity of a parent peptide but with improved drug-like properties. wikipedia.orgnih.gov The primary goals are to increase resistance to enzymatic degradation, enhance bioavailability, and improve receptor affinity and selectivity. medchemexpress.com By systematically modifying a peptide's structure, researchers can create analogues, like Pareptide, that are more stable and thus more suitable for detailed pharmacological studies. medchemexpress.comnih.gov
Enhancement of Research Utility Through Mimetic Strategies
The development of peptidomimetic analogues like Pareptide hydrochloride provides researchers with invaluable tools. The primary advantage is enhanced metabolic stability, which allows for more controlled and reproducible experimental outcomes. medchemexpress.comnih.gov A stable analogue ensures that the observed biological effect is due to the compound interacting with its target, rather than the effects of its degradation products.
By creating a suite of analogues with systematic modifications, researchers can conduct detailed structure-activity relationship (SAR) studies. nih.gov This process helps to identify the key amino acid residues (the pharmacophore) and the specific conformational features required for biological activity. These insights are critical for mapping the binding site of receptors and understanding the molecular basis of peptide signaling. The enhanced stability and potentially improved selectivity of peptidomimetics make them superior probes for exploring complex biological systems compared to their rapidly degrading natural counterparts. nih.govmedchemexpress.com
Table 2: Common Peptidomimetic Modifications
| Modification Type | Strategy | Purpose |
| Backbone Modification | N-methylation | Increase proteolytic resistance; Conformational constraint |
| Peptide bond isosteres (e.g., thioamides, reduced amides) | Increase proteolytic resistance; Alter hydrogen bonding | |
| Side Chain Modification | D-amino acid substitution | Increase proteolytic resistance |
| Incorporation of unnatural amino acids | Modulate conformation, stability, and receptor binding | |
| Global Modification | Cyclization (e.g., head-to-tail, stapled peptides) | Reduce flexibility; Lock in bioactive conformation |
| Retro-inverso peptides | Reverse amide bonds to increase stability |
Advanced Analytical Methodologies for Pareptide Hydrochloride Research
Chromatographic Techniques for Research Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures. For peptide analysis, its high-resolution capabilities are essential for isolating the target analyte from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides. nih.govnih.gov Among its various modes, Reversed-Phase HPLC (RP-HPLC) is the most widely used for peptide separations due to its high resolution and the ability to separate polypeptides with nearly identical sequences. harvardapparatus.com This technique separates molecules based on their hydrophobicity. nih.gov
In RP-HPLC, a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comhplc.eu Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution for peptides. hplc.eu The separation of Pareptide hydrochloride would involve its retention on the non-polar column, with elution controlled by an increasing gradient of the organic solvent.
A specific HPLC method has been documented for the trace analysis of Pareptide in blood plasma, demonstrating the technique's applicability for quantitative studies in biological matrices. dss.go.th The development of an RP-HPLC method for a hydrochloride compound involves optimizing parameters such as the mobile phase composition, pH, flow rate, and column type to achieve sharp, well-resolved peaks. chemmethod.com
Table 1: Illustrative RP-HPLC Method Parameters for a Peptide Hydrochloride This table presents typical parameters as specific details for this compound are not extensively available in the cited literature. The data is representative of methods used for similar compounds. scholarsresearchlibrary.comjbino.com
| Parameter | Value |
|---|---|
| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) jbino.com |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (60:40 v/v) jbino.com |
| Flow Rate | 1.0 mL/min jbino.com |
| Detection Wavelength | 215-230 nm chemmethod.comresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 40°C) nih.gov |
| Injection Volume | 10-20 µL |
For enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS). nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying peptides in complex biological fluids, even at very low concentrations. mdpi.com The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing structural information and high selectivity. researchgate.net In a typical workflow, the peptide is first separated on an LC column and then ionized, most commonly using electrospray ionization (ESI), before entering the mass spectrometer for detection. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particles (<2 µm) to achieve faster separations, higher resolution, and greater sensitivity. nih.gov When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, the resulting UPLC-QTOF-MS system is a formidable tool for chemical analysis. nih.gov This platform provides highly accurate mass measurements, which is invaluable for identifying unknown impurities, characterizing metabolites, and confirming the elemental composition of the analyte and its related substances. researchgate.netscirp.org The application of UPLC-QTOF-MS to this compound research would facilitate comprehensive metabolite profiling and the identification of degradation products with high confidence. scirp.orgnih.gov
Table 2: Representative UPLC-QTOF-MS Data for Peptide Analysis This table illustrates the type of data generated for identifying a peptide and its fragments. Specific mass data for this compound is not available in the cited literature.
| Parameter | Description | Example Value |
|---|---|---|
| Retention Time (RT) | Time taken for the analyte to elute from the UPLC column. | 2.5 min |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact protonated peptide ([M+H]⁺). | 532.2606 scirp.org |
| Fragment Ions (m/z) | Mass-to-charge ratios of fragments generated from the precursor ion in MS/MS mode, used for structural confirmation. | 150.05, 250.12, 350.18 |
| Mass Accuracy | The deviation of the measured mass from the theoretical mass, typically in parts-per-million (ppm). | < 5 ppm |
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high separation efficiency and the ability to process multiple samples simultaneously. rjptonline.org This technique uses HPTLC plates coated with a layer of fine particles (e.g., silica (B1680970) gel 60 F254) as the stationary phase. ijper.orgresearchgate.net For analysis, samples are applied as narrow bands, and the plate is developed in a chamber containing a suitable mobile phase. ijper.org
HPTLC is a valuable tool for quality control, providing chemical fingerprints for authentication and identification. ijper.org For a compound like this compound, an HPTLC method would be developed to separate it from potential impurities. The selection of the mobile phase, often a mixture of solvents like toluene, methanol, and an acid or base, is critical for achieving good separation. researchgate.net After development, the plate is dried and the separated bands are visualized under UV light and quantified using a densitometer.
Table 3: Typical HPTLC Method Parameters This table outlines general parameters for an HPTLC method, adapted from literature on similar compounds. ijper.orgresearchgate.net
| Parameter | Value/Description |
|---|---|
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 researchgate.net |
| Mobile Phase | Toluene : Methanol : Formic Acid (7.5 : 2 : 0.5 v/v/v) researchgate.net |
| Application | 8 mm bands applied with a sample applicator |
| Development | In a twin-trough chamber saturated with mobile phase vapor |
| Detection | Densitometric scanning at a selected wavelength (e.g., 205 nm) researchgate.net |
| Result | Rf value (Retardation factor) |
Spectroscopic Analytical Approaches in Research
Spectroscopic methods are essential for elucidating the structure and conformation of peptides. nih.gov Techniques such as UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) provide valuable insights into peptide behavior in solution. mdpi.com
UV-Visible Spectroscopy: This technique is often used for the straightforward detection and quantification of peptides containing aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) or for detecting peptide aggregation via turbidity measurements. mdpi.com
Fluorescence Spectroscopy: This highly sensitive method can monitor changes in the local environment of fluorescent amino acids, providing information on conformational changes, binding interactions, and aggregation kinetics. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD is the primary technique for studying the secondary structure of peptides (e.g., α-helix, β-sheet content) in solution. Changes in the CD spectrum can indicate conformational shifts induced by changes in environment or ligand binding.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful tool for analyzing protein and peptide secondary structure by examining the amide I and amide II vibrational bands. researchgate.net Resolution-enhancement techniques can be applied to distinguish overlapping bands corresponding to different structural elements. researchgate.net
Validation of Analytical Methods for Research Purity and Quantification
The validation of an analytical method is a critical process that ensures the procedure is suitable for its intended purpose. austinpublishinggroup.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, selectivity, accuracy, precision, linearity, and robustness. europa.euich.org
Specificity and selectivity are closely related concepts that are fundamental to method validation.
Specificity is the ability of the method to produce a response only for the analyte of interest, without interference from other components that may be present, such as impurities, degradation products, or matrix components. europa.euiiste.org To demonstrate specificity, the analytical results of samples containing these potential interferents are compared to results from the analyte alone. Forced degradation studies—where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light—are often performed to generate potential degradation products and prove that the method can separate them from the intact analyte. europa.eu
Selectivity refers to the ability of an analytical method to accurately measure the analyte in the presence of all potential sample components. demarcheiso17025.com In chromatographic methods, selectivity is demonstrated by achieving adequate resolution between the analyte peak and the peaks of other components eluting nearby. demarcheiso17025.com A resolution value of at least 1.5 is generally considered sufficient to ensure that the peaks are well-separated, allowing for accurate quantification. demarcheiso17025.com
For this compound, a validation study would require demonstrating that the chosen analytical method (e.g., RP-HPLC) can specifically detect and accurately quantify the peptide without interference from synthesis-related impurities, potential degradants, or excipients in a formulation.
Accuracy and Precision Determinations
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For this compound analysis, these parameters are critical to ensure the reliability of quantitative data.
Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is determined by applying the analytical method to samples to which known amounts of this compound have been added (spiked samples). The percentage recovery of the analyte is then calculated.
For a hypothetical HPLC-based method for this compound, the accuracy and precision would be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 1: Illustrative Accuracy and Precision Data for this compound Analysis
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 15 | 4.5 | 5.8 | 98.2 |
| Medium | 150 | 3.2 | 4.1 | 101.5 |
Note: The data in this table is illustrative and represents typical acceptance criteria for peptide analysis, as specific validation data for this compound is not publicly available.
Linearity and Range Assessment
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
To assess the linearity of a method for this compound, a series of calibration standards would be prepared at different concentrations. These standards would be analyzed, and a calibration curve would be constructed by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.
Table 2: Illustrative Linearity and Range Data for this compound
| Parameter | Result |
|---|---|
| Analytical Range | 5 - 2000 ng/mL |
| Number of Standards | 8 |
| Regression Equation | y = 0.005x + 0.012 |
Note: The data in this table is illustrative. The specific range and regression would depend on the detector and method used.
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For this compound, the LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope). Alternatively, they can be determined by analyzing a series of diluted samples and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
A published method for the trace analysis of Pareptide in plasma reported a detection limit of 5 ng/mL, which corresponds to 17 pmoles per mL of plasma. nih.gov
Table 3: Illustrative LOD and LOQ for this compound Analysis
| Parameter | Value | Method |
|---|---|---|
| Limit of Detection (LOD) | 1.5 ng/mL | Signal-to-Noise Ratio (3:1) |
Note: This data is illustrative and based on typical performance for sensitive peptide bioanalysis.
Robustness and System Suitability Evaluations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters for an HPLC analysis of this compound would include retention time, peak asymmetry (tailing factor), theoretical plates, and resolution.
Table 4: Illustrative Robustness Evaluation for an HPLC Method for this compound
| Parameter Varied | Variation | Impact on Results (% Change) |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | < 2% |
| Column Temperature | ± 2 °C | < 1.5% |
Note: This table provides an example of robustness testing. The actual impact would be determined experimentally.
Bioanalytical Method Development for Preclinical Pharmacological Studies
The development of a sensitive and specific bioanalytical method is essential for preclinical pharmacological studies, enabling the determination of the analyte's concentration in biological matrices like blood plasma.
A high-performance liquid chromatographic (HPLC) procedure for the analysis of Pareptide in human plasma has been developed. nih.gov This method involves the derivatization of Pareptide with 7-chloro-4-nitrobenzyl-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product. nih.gov This derivatization is necessary to enhance the detectability of the peptide at low concentrations.
The analytical procedure entails the separation of the fluorescent NBD-Pareptide derivative from other plasma components using a 30-cm microparticle octadecylsilane (B103800) bonded column. nih.gov The quantitation of the separated derivative is achieved using a short-wavelength excitation fluorometric detector. nih.gov This method was reported to have a detection limit for Pareptide in plasma of 5 ng/mL. nih.gov Such a method would be suitable for pharmacokinetic studies that require tracing the fate of the compound after administration.
Theoretical Frameworks and Future Research Perspectives on Pareptide Hydrochloride
Emerging Research Areas and Unexplored Mechanisms
The primary mechanism associated with MIF-1 and its analogs, including Pareptide, is the modulation of the dopaminergic system. A significant body of research points towards these peptides acting as allosteric modulators of dopamine (B1211576) receptors, particularly the D2 receptor. beilstein-journals.orgnih.govbeilstein-journals.org This mode of action is a promising area of research as allosteric modulators can offer a more nuanced regulation of receptor activity compared to traditional agonists or antagonists, potentially leading to therapies with fewer side effects.
Another burgeoning area of investigation is the anti-opioid activity of the Tyr-MIF-1 family of peptides. mdpi.com These peptides have been shown to counteract some of the effects of opioids, suggesting a role in the development of tolerance and addiction. mdpi.com Given the structural similarity, exploring whether Pareptide hydrochloride shares these anti-opioid properties could open new avenues for its therapeutic application, particularly in pain management and addiction medicine.
Furthermore, the anti-inflammatory potential of melanocortin peptides is well-documented in preclinical studies. scispace.comnih.gov While much of this research has focused on α-melanocyte-stimulating hormone (α-MSH), the structural relationship of Pareptide to this family suggests that its anti-inflammatory and immunomodulatory effects warrant investigation. This could have implications for treating neuroinflammatory conditions and other inflammatory disorders.
Integration of Computational Chemistry and In Silico Approaches
Computational chemistry and in silico modeling have become indispensable tools in peptide drug design, offering insights into conformation, binding, and structure-activity relationships. nih.govuq.edu.aufrontiersin.org For Pro-Leu-Gly-NH2 (PLG), the parent compound of Pareptide, extensive theoretical studies have been conducted to determine its preferred conformation.
Classical potential function calculations have indicated that a 10-membered, hydrogen-bonded beta-turn conformation is a strongly preferred structure for PLG. pnas.orgnih.gov Specifically, a type II β-turn has been identified as the most stable conformation in both computational and X-ray crystallography studies. beilstein-journals.orgnih.govbeilstein-journals.org This conformational preference is believed to be crucial for its biological activity.
In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are being used to design and evaluate novel peptide analogs with improved potency and specificity. frontiersin.orgmdpi.com For instance, computational models can predict the binding interactions between peptide analogs and their target receptors, helping to rationalize experimental findings and guide the synthesis of new compounds. nih.govnih.gov The development of peptidomimetics with constrained scaffolds that mimic the bioactive β-turn conformation of PLG has been a successful strategy, leading to potent allosteric modulators of the dopamine D2 receptor. beilstein-journals.orgnih.govbeilstein-journals.org
Future in silico research on this compound could involve:
Molecular Dynamics Simulations: To understand the conformational dynamics of Pareptide and how its structural modifications influence its stability and interaction with target receptors compared to PLG.
Binding Site Prediction: To identify the specific binding site of Pareptide on the dopamine receptor and elucidate the mechanism of allosteric modulation at an atomic level.
Virtual Screening: To identify other potential biological targets for Pareptide, expanding its therapeutic potential.
Table 1: Computational Approaches in Peptide Research
| Computational Technique | Application in Peptide Research | Relevance to this compound |
|---|---|---|
| Classical Potential Function Calculations | Determining preferred low-energy conformations of peptides. | Understanding the stable structure of the parent molecule, PLG, which informs the conformational basis of Pareptide's activity. pnas.orgnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a peptide to its receptor. | Elucidating the interaction of Pareptide with the dopamine D2 receptor and other potential targets. frontiersin.orgbiorxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of peptides with their biological activity to design more potent analogs. | Guiding the design of novel Pareptide analogs with enhanced therapeutic properties. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of peptides and their complexes with receptors over time. | Investigating the conformational flexibility and stability of Pareptide and its binding mechanism. |
Potential for Development of Novel Preclinical Research Models
The development of relevant preclinical models is crucial for translating basic research findings into clinical applications. Research on MIF-1 and its analogs has utilized several animal models to investigate their therapeutic potential in various neurological and psychiatric disorders.
One of the most studied areas is in movement disorders. Analogs of MIF-1 have been shown to modulate dopaminergic activity in rat models of Parkinson's disease (PD) and tardive dyskinesia (TD). nih.gov Specifically, in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, MIF-1 analogs potentiated the rotational behavior induced by apomorphine. nih.gov In a rat model of TD using haloperidol-induced vacuous chewing movements (VCMs), these analogs were able to significantly attenuate the VCMs. nih.gov
Furthermore, a peptidomimetic of MIF-1, known as PAOPA, has been evaluated in preclinical models for schizophrenia, demonstrating the potential of this class of compounds to address the cognitive and negative symptoms of the disorder. researchgate.net Preclinical pharmacokinetic and toxicological studies of PAOPA have also been conducted to support its progression towards clinical trials. researchgate.net
The Tyr-MIF-1 family of peptides has been studied in mouse models of pain to assess their antinociceptive effects. nih.gov These studies help to characterize the interaction of these peptides with the opioid system.
For depression and anxiety, MIF-1 and its analogs have been tested in rodent models such as the Forced Swim Test (FST), where they have demonstrated antidepressant-like effects. protagenic.com
Future development of preclinical models for this compound could include:
Models of Neurodegenerative Diseases: Utilizing transgenic mouse models of Alzheimer's disease or Parkinson's disease to investigate the potential neuroprotective effects of Pareptide.
Models of Cognitive Dysfunction: Employing models of cognitive impairment associated with schizophrenia or aging to assess the pro-cognitive effects of Pareptide.
Advanced Imaging Techniques: Integrating PET and MRI imaging in preclinical studies to visualize target engagement and downstream effects of Pareptide in the brain in real-time.
Table 2: Preclinical Models for MIF-1 and Analogs
| Preclinical Model | Disorder | Key Findings for MIF-1 Analogs | Reference |
|---|---|---|---|
| 6-Hydroxydopamine (6-OHDA)-Lesioned Rats | Parkinson's Disease | Potentiation of apomorphine-induced contralateral rotations. | nih.gov |
| Haloperidol-Induced Vacuous Chewing Movements (VCMs) | Tardive Dyskinesia | Attenuation of vacuous chewing movements. | nih.gov |
| Pharmacokinetic and Toxicological Models | Schizophrenia | A specific MIF-1 peptidomimetic (PAOPA) showed a good safety profile and brain penetration. | researchgate.net |
| Mouse Tail-Flick Test | Pain (Antinociception) | A Tyr-W-MIF-1 analog demonstrated complex interactions with mu-opioid receptors. | nih.gov |
| Forced Swim Test (FST) | Depression | Increased swimming time, indicating an antidepressant-like effect. | protagenic.com |
Broader Implications for Peptide-Based Therapeutic Research
The research on this compound and other MIF-1 analogs contributes to the broader field of peptide-based therapeutics, which has seen significant advancements in recent years. mdpi.com Peptides offer high specificity and potency with a lower likelihood of off-target effects compared to small molecules. mdpi.com However, challenges such as poor metabolic stability and bioavailability have historically limited their clinical use.
The development of Pareptide as a metabolically stable analog of MIF-1 exemplifies a key strategy to overcome these limitations. Other approaches include PEGylation, the incorporation of unnatural amino acids, and cyclization to enhance stability and pharmacokinetic properties. frontiersin.org
The exploration of novel delivery systems is also critical for the clinical translation of therapeutic peptides. Innovations in this area are expanding the potential applications of peptide-based drugs.
Furthermore, the study of peptides like this compound, which act as allosteric modulators, represents a paradigm shift in drug discovery. Targeting allosteric sites can provide a more subtle and potentially safer way to modulate receptor function, which is a key goal in the development of precision medicine.
The successful clinical translation of peptide-based therapies for a range of conditions, including metabolic disorders, cancer, and infectious diseases, underscores the immense potential of this class of molecules. mdpi.com The ongoing research into this compound and its congeners will undoubtedly contribute valuable knowledge to this expanding field, paving the way for novel treatments for complex neurological and psychiatric disorders.
Q & A
Q. What are the standard protocols for synthesizing Pareptide hydrochloride to ensure reproducibility in academic research?
To ensure reproducibility, synthesis protocols must include detailed steps for solid-phase peptide synthesis (SPPS), purification via reverse-phase HPLC, and lyophilization. Critical quality control (QC) steps involve mass spectrometry (MS) for molecular weight confirmation and HPLC for purity assessment (>95%). Batch-to-batch consistency requires rigorous documentation of reaction conditions (e.g., coupling efficiency, resin type) and impurity profiles. Researchers should reference established peptide synthesis guidelines and validate protocols using internal standards .
Q. How should researchers characterize the purity and structural integrity of this compound in preclinical studies?
Characterization should combine orthogonal analytical methods:
- HPLC : Quantify purity using a C18 column with UV detection (e.g., 220 nm).
- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS.
- NMR Spectroscopy : Validate structural integrity (e.g., ¹H/¹³C NMR for backbone conformation).
- Amino Acid Analysis : Verify composition post-hydrolysis. Discrepancies in purity metrics should trigger re-purification or synthesis optimization .
Q. What experimental controls are essential when assessing this compound’s in vitro bioactivity?
Include:
- Negative Controls : Vehicle-only (e.g., saline) and scrambled peptide sequences.
- Positive Controls : Known agonists/antagonists of the target pathway.
- Dose-Response Curves : Test at least five concentrations to calculate EC₅₀/IC₅₀.
- Replicates : Triplicate measurements per condition to assess variability. Document buffer composition (pH, ionic strength) and storage conditions to mitigate confounding factors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the bioactivity data of this compound across different experimental models (e.g., cell lines vs. primary cells)?
Discrepancies often arise from model-specific factors:
- Receptor Expression Levels : Quantify target receptor density via qPCR or flow cytometry.
- Metabolic Stability : Compare peptide degradation rates using LC-MS/MS in each model.
- Signal Transduction Pathways : Use phosphoproteomics or RNA-seq to identify model-specific downstream effects. Cross-validate findings in ≥2 independent models and report inter-assay variability metrics .
Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound in animal models?
Key considerations include:
- Dosing Route : Compare intravenous vs. subcutaneous administration to assess bioavailability.
- Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analytical Sensitivity : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Tissue Distribution : Measure concentrations in target organs (e.g., brain for CNS-targeted peptides). Normalize data to body weight and account for sex-specific differences .
Q. How should researchers optimize the solubility and stability of this compound for long-term in vivo studies?
Strategies include:
- Buffer Screening : Test solubility in PBS, citrate (pH 3–6), or histidine buffer (pH 6–7).
- Lyophilization Additives : Use trehalose or mannitol to prevent aggregation.
- Temperature Stability : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C.
- Antioxidants : Add 0.01% ascorbic acid to prevent oxidation of methionine/cysteine residues. Validate stability via periodic HPLC and bioactivity reassessment over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
